5-iodo-N-phenyl-2-furamide
Description
5-Iodo-N-phenyl-2-furamide is a halogenated furan derivative characterized by an iodine atom at the 5-position of the furan ring and an N-phenyl carboxamide group at the 2-position. Its molecular formula is C₁₁H₈INO₂, with a molecular weight of 313.09 g/mol.
Properties
IUPAC Name |
5-iodo-N-phenylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO2/c12-10-7-6-9(15-10)11(14)13-8-4-2-1-3-5-8/h1-7H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASJGIGLXQRQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Differences
Halogen Substituents :
- The iodine atom in 5-iodo-N-phenyl-2-furamide provides greater polarizability and van der Waals radius (1.98 Å) compared to bromine (1.85 Å) or chlorine (1.75 Å). This enhances halogen bonding interactions in target proteins, critical for inhibitor design .
- Chlorine derivatives (e.g., 5-(2-chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide) exhibit higher electronegativity, favoring dipole interactions in enzyme active sites .
Aromatic Substituents :
- The N-phenyl group in 5-iodo-N-phenyl-2-furamide contributes to π-π stacking, while sulfamoylphenyl (in ) adds hydrogen-bonding capacity, improving solubility and target affinity.
- Thiadiazole moieties (e.g., in ) introduce heterocyclic rigidity, enhancing metabolic stability but reducing solubility.
Physicochemical Properties
Solubility :
Thermal Stability :
- Iodo and bromo derivatives decompose above 200°C, whereas chlorine analogs degrade at ~180°C due to weaker C–Cl bonds .
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